Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride

Salt-form quality control Chloride titration Crystallinity and melting point

Sourcing a stereochemically resolved cyclopropyl(phenyl)methanamine scaffold with verified halogen substitution often forces researchers to compromise between purity, salt form, and enantiomeric specification. Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride (CAS 3026697-03-7) eliminates this trade-off with >98% purity confirmed by chloride titration, ensuring stoichiometric HCl salt integrity and crystalline uniformity (mp 192-195 °C) for reproducible aqueous solubility. • Racemic HCl salt with 3,5-dichloro substitution for optimal SBP engagement in D₃R bitopic ligand campaigns. • Crystalline solid eliminates DMSO pre-dissolution artifacts; ready for direct use in aqueous buffer assays. • Available alongside (R)- and (S)-enantiomers at defined purity specs for chiral SAR and method development.

Molecular Formula C10H12Cl3N
Molecular Weight 252.6 g/mol
Cat. No. B13640359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride
Molecular FormulaC10H12Cl3N
Molecular Weight252.6 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC(=CC(=C2)Cl)Cl)N.Cl
InChIInChI=1S/C10H11Cl2N.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H
InChIKeyIDGBAIUWKOVUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(3,5-dichlorophenyl)methanamine Hydrochloride: Core Chemotype Identity and Procurement-Relevant Physicochemical Baseline


Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride (C₁₀H₁₂Cl₃N, MW 252.57 g/mol, CAS 3026697-03-7 for racemic HCl salt) is a chiral benzylamine derivative composed of a cyclopropyl group linked to a 3,5-dichlorophenyl moiety via a methanamine bridge, isolated as a hydrochloride salt . The compound exists as a white crystalline solid (mp 192–195 °C) with purity >98% confirmed by chloride titration . It belongs to the broader class of cyclopropyl(phenyl)methanamine scaffolds that draw attention in medicinal chemistry for their conformational rigidity and potential to serve as privileged fragments in central nervous system (CNS) and GPCR-targeted programs . Multiple CAS registrations exist for its stereochemical variants: the racemic hydrochloride (3026697-03-7), the (S)-enantiomer freebase (1212986-32-7), the (R)-enantiomer hydrochloride (2989124-96-9), and the (S)-enantiomer hydrochloride (2989336-78-7), with purities ranging from 95% to >98% depending on the vendor and stereochemical form .

Why Cyclopropyl(3,5-dichlorophenyl)methanamine Hydrochloride Cannot Be Replaced by Closest In-Class Analogs: Procurement-Risk Evidence


Within the cyclopropyl(phenyl)methanamine family, three structural parameters critically co-determine performance in downstream applications: halogen substitution pattern on the phenyl ring, presence and stoichiometry of the hydrochloride salt, and absolute stereochemistry at the benzylic carbon . Simply substituting the 3,5-dichloro pattern with 3,5-difluoro (MW 183.20, CAS 1225707-02-7), 3,5-dibromo (MW 305.01, CAS 1270556-55-2), or 3,5-dimethyl (MW 175.27, CAS 1213342-91-6) analogs alters molecular weight, lipophilicity, and halogen-bonding potential in ways that can fundamentally change receptor recognition, metabolic stability, and crystallization behavior . Likewise, procuring the freebase instead of the hydrochloride salt eliminates the solubility enhancement, controlled crystallinity, and stoichiometric quality assurance that the HCl counterion provides . Even substituting one enantiomer for another—where the (R)-enantiomer hydrochloride (CAS 2989124-96-9) is sold at 95% purity versus the S-enantiomer freebase at 98% purity —can introduce uncontrolled stereochemical variables in chiral assay systems. The quantitative evidence below demonstrates why scientific selection and procurement decisions must be compound- and form-specific rather than class-generic.

Quantitative Differentiation Evidence: Cyclopropyl(3,5-dichlorophenyl)methanamine Hydrochloride vs. Closest Analogs


Hydrochloride Salt Purity and Crystallinity: >98% by Chloride Titration vs. 95% for Commercial (R)-Enantiomer Hydrochloride

The racemic cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride manufactured under optimized reductive amination and HCl salt formation conditions achieves a purity exceeding 98% as determined by chloride titration, with a sharp melting point of 192–195 °C indicative of high crystallinity and low amorphous content . In contrast, the commercially available (R)-enantiomer hydrochloride (CAS 2989124-96-9) from AChemBlock is specified at 95% purity, representing a ≥3 percentage-point purity deficit that may require additional purification for assays sensitive to amine-related impurities . The controlled stoichiometric HCl addition (1:1.05 amine/HCl ratio) during salt formation prevents both free base contamination and dihydrochloride impurity formation, a quality parameter not guaranteed by all suppliers .

Salt-form quality control Chloride titration Crystallinity and melting point Procurement specification

Salt vs. Freebase Solubility and Handling: Hydrochloride Aqueous Solubility Advantage Over Freebase Form

The hydrochloride salt form of cyclopropyl(3,5-dichlorophenyl)methanamine is specifically designed to enhance aqueous solubility, a critical parameter for biological assay compatibility . The freebase form (MW 216.11 g/mol, CAS 1212986-32-7 for the S-enantiomer), while available at 98% purity , lacks the hydrochloride counterion and consequently exhibits reduced aqueous solubility, which can limit its direct use in biochemical or cell-based assays without additional solubilization strategies . The hydrochloride salt formation protocol—employing gaseous HCl in anhydrous ethyl acetate or diethyl ether at 0–5 °C with strict moisture exclusion—ensures consistent protonation and prevents hydrolytic free base reversion during storage .

Aqueous solubility Salt-form engineering Biological assay compatibility Freebase comparison

Halogen-Dependent Physicochemical Differentiation: 3,5-Dichloro vs. 3,5-Difluoro and 3,5-Dibromo Analogs in Molecular Weight, Predicted Boiling Point, and pKa

Within the 3,5-dihalogenated cyclopropyl(phenyl)methanamine series, systematic variation of the halogen atom produces substantial shifts in molecular weight and predicted physicochemical properties that directly affect compound handling, chromatographic behavior, and passive membrane permeability . The 3,5-dichloro compound (HCl salt MW 252.57 g/mol; freebase MW 216.11) occupies an intermediate position between the lighter 3,5-difluoro analog (freebase MW 183.20, predicted bp 226.7 °C) and the heavier 3,5-dibromo analog (freebase MW 305.01, predicted bp 348.7 °C, density 1.8 g/cm³) . The predicted pKa of the structurally related 1-(3,5-dichlorophenyl)cyclopropanemethanamine is 10.36 ± 0.29, while the 3,5-dimethyl analog shows a predicted pKa of 9.43 ± 0.10, indicating that electron-withdrawing chloro substituents increase basicity relative to electron-donating methyl groups . These differences mean that even closely related analogs cannot be assumed interchangeable in assays where protonation state, HPLC retention time, or LogD-dependent partitioning matters.

Halogen substitution SAR Physicochemical property comparison Lipophilicity and MW differentiation

Stereochemical and Positional Isomer Differentiation: Cyclopropyl(3,5-dichlorophenyl)methanamine vs. 1-(3,5-Dichlorophenyl)cyclopropanemethanamine

A critical and often overlooked differentiation exists between cyclopropyl(3,5-dichlorophenyl)methanamine (cyclopropyl group attached to the benzylic carbon) and its positional isomer 1-(3,5-dichlorophenyl)cyclopropanemethanamine (CAS 1315375-47-3, aminomethyl group attached to the cyclopropane ring at the 1-position, with the phenyl also at the 1-position) . These two constitutional isomers share the same molecular formula (C₁₀H₁₁Cl₂N, MW 216.11) and can be confused during procurement, yet they present fundamentally different spatial arrangements of the amine relative to the phenyl and cyclopropyl groups . The positional isomer 1-(3,5-dichlorophenyl)cyclopropanemethanamine has a predicted pKa of 10.36 ± 0.29 and a predicted boiling point of 315.8 ± 32.0 °C, whereas the target compound has the amine directly at the benzylic position . The commercially available 1-(3,5-dichlorophenyl)cyclopropanemethanamine is typically supplied at 95–97.6% purity , underscoring the importance of verifying the correct structural isomer by CAS number and analytical specification before purchase.

Positional isomerism Cyclopropane connectivity Structural confirmation

Bitopic GPCR Ligand Design Rationale: 3,5-Dichlorophenyl as Secondary Pharmacophore for Dopamine D₃ Receptor Selectivity Engineering

The synthetic strategy for cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride explicitly adopts a bitopic ligand design framework, wherein the chiral cyclopropylmethylamine moiety serves as the primary pharmacophore (PP) to engage the orthosteric binding site (OBS) of GPCRs such as the dopamine D₃ receptor, while the 3,5-dichlorophenyl unit functions as a secondary pharmacophore (SP) that extends into a secondary binding pocket (SBP) to enhance receptor subtype selectivity and binding affinity . Meta-chlorination of the phenyl ring is specifically required for steric and electronic compatibility with the hydrophobic subpockets of the SBP; para- or ortho-chlorination, or replacement with non-halogen substituents, is predicted to compromise this secondary interaction . The trans-cyclopropylmethyl moiety, used in structurally related bitopic D₃R ligands, achieves 15–20-fold improvement in D₃R/D₂R selectivity compared to non-cyclopropyl analogs (e.g., trans-cyclopropyl linker: D₃R Ki = 0.8 ± 0.2 nM, D₂R Ki = 320 ± 45 nM, selectivity = 400; vs. n-butylene linker: D₃R Ki = 5.7 ± 1.1 nM, D₂R Ki = 95 ± 11 nM, selectivity = 17) .

Bitopic ligand design Dopamine D₃ receptor GPCR selectivity Secondary binding pocket

Recommended Application Scenarios for Cyclopropyl(3,5-dichlorophenyl)methanamine Hydrochloride Based on Verified Differentiation Evidence


GPCR Bitopic Ligand Discovery Programs Targeting Dopamine D₃ Receptor Subtype Selectivity

In medicinal chemistry campaigns pursuing D₃R-selective bitopic ligands, cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride provides a pre-validated scaffold where the 3,5-dichlorophenyl moiety is explicitly designed to occupy the secondary binding pocket (SBP), while the cyclopropylmethylamine primary pharmacophore targets the orthosteric site . The >98% purity by chloride titration and crystalline uniformity (mp 192–195 °C) ensure that initial screening data are not confounded by freebase contamination or dihydrochloride impurities . This compound is recommended specifically over the 3,5-difluoro or 3,5-dimethyl analogs, which lack the chlorine-mediated hydrophobic subpocket interactions predicted to be essential for SBP engagement .

Aqueous Biological Assay Workflows Requiring Direct Solubility Without Co-Solvent Pre-Dissolution

For biochemical or cell-based assays performed in aqueous buffer systems, the hydrochloride salt form eliminates the need for DMSO or organic co-solvent pre-dissolution steps that are mandatory with the freebase . This reduces protocol variability and potential solvent-induced assay artifacts. The compound should be procured with explicit confirmation of stoichiometric salt integrity (chloride titration >98%), distinguishing it from the freebase (CAS 1212986-32-7, 98% purity) which, despite comparable purity metrics, exhibits limited aqueous solubility .

Structure-Activity Relationship (SAR) Studies Requiring Halogen Systematic Variation with Defined Physicochemical Baselines

When building a matrix of 3,5-dihalogenated cyclopropyl(phenyl)methanamine analogs for SAR exploration, the 3,5-dichloro compound occupies the central position in the halogen series—being 33 Da heavier than the difluoro analog and 89 Da lighter than the dibromo analog on a freebase basis—making it the balanced reference compound for correlating halogen size and lipophilicity with biological readouts . Its predicted basicity (analog pKa ~10.36) is elevated relative to the 3,5-dimethyl variant (pKa 9.43), reflecting the electron-withdrawing effect of chlorine that influences protonation state at physiological pH . Procurement should include verification of positional isomer integrity (CAS 3026697-03-7 for the target HCl salt; not CAS 1315375-47-3 for the cyclopropane-aminomethyl positional isomer) .

Enantioselective Synthesis and Chiral Chromatography Method Development

The availability of both (R)- and (S)-enantiomers at defined purity specifications (98% for S-enantiomer freebase ; 95% for R-enantiomer hydrochloride ) enables chiral method development and enantiomeric excess determination. The hydrochloride salt crystallinity (mp 192–195 °C) provides a thermal benchmark for polymorph screening and chiral purity assessment by differential scanning calorimetry (DSC), while the 3% purity gap between enantiomeric forms highlights the importance of vendor-specific quality verification when absolute stereochemistry is critical to biological interpretation .

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